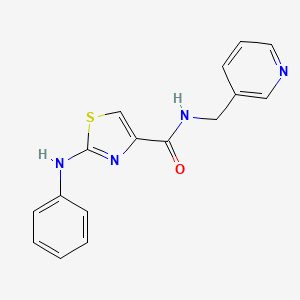

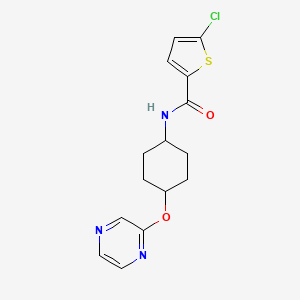

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Antituberculosis Activity

A study by Jeankumar et al. (2013) explored the antituberculosis activity of thiazole-aminopiperidine analogs, including compounds structurally related to 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide. These compounds demonstrated promising antituberculosis activity, highlighting the potential of thiazole derivatives in combating Mycobacterium tuberculosis infections. The specific compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed significant inhibition against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating its potential as a novel antituberculosis agent Jeankumar et al., 2013.

Antimicrobial and Antifungal Properties

Bikobo et al. (2017) synthesized a series of 2-phenylamino-thiazole derivatives, demonstrating significant antimicrobial and antifungal activities. These compounds were effective against various bacterial and fungal strains, with some molecules exhibiting potency surpassing that of reference drugs. This research underscores the utility of 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide derivatives as potential leads for developing new antimicrobial and antifungal agents Bikobo et al., 2017.

Corrosion Inhibition

The study by Chaitra et al. (2016) focused on the corrosion inhibition properties of thiazole-based pyridine derivatives for mild steel in acidic conditions. This research revealed that these compounds effectively protect steel surfaces from corrosion, indicating their potential application in corrosion inhibition strategies. The compounds acted as both anodic and cathodic inhibitors, with the inhibition efficiency being concentration-dependent and inversely related to temperature Chaitra et al., 2016.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Borzilleri et al. (2006) identified substituted benzamides, structurally related to 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, as potent inhibitors of VEGFR-2 kinase activity. This inhibition is critical in the context of tumor angiogenesis, offering a pathway to potential anticancer therapies. The study highlighted the compound BMS-605541, which showed excellent kinase selectivity, favorable pharmacokinetics, and robust efficacy in preclinical tumor models Borzilleri et al., 2006.

Propiedades

IUPAC Name |

2-anilino-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-15(18-10-12-5-4-8-17-9-12)14-11-22-16(20-14)19-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTHMEAIXNIWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2573233.png)

![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)

![6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2573235.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2573243.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573248.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)